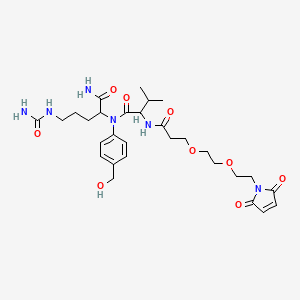

Mal-PEG2-Val-Cit-PAB-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mal-PEG2-Val-Cit-PAB-OH est un lieur clivable utilisé dans la synthèse des conjugués anticorps-médicaments (ADC) et des chimères de ciblage de la protéolyse (PROTAC). Ce composé est conçu pour améliorer la solubilité et la stabilité des conjugués, permettant une administration ciblée d'agents thérapeutiques vers des cellules spécifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Mal-PEG2-Val-Cit-PAB-OH implique plusieurs étapes, commençant par la préparation de l'intermédiaire maléimide-PEG2-Val-Cit-PAB. Le groupe maléimide est réactif envers les groupes thiol entre pH 6,5 et 7,5, tandis que le composant Val-Cit est spécifiquement clivé par la cathepsine B, une enzyme présente dans les lysosomes .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le composé est purifié et caractérisé pour assurer une pureté et une constance élevées pour la recherche et les applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

Mal-PEG2-Val-Cit-PAB-OH subit plusieurs types de réactions, notamment :

Clivage par la cathepsine B : Le composant Val-Cit est spécifiquement clivé par la cathepsine B, libérant la charge utile dans le lysosome.

Réaction thiol-maléimide : Le groupe maléimide réagit avec les groupes thiol, formant des liaisons thioéthers stables.

Réactifs et conditions courants

Cathepsine B : Utilisée pour le clivage spécifique du composant Val-Cit.

Molécules contenant des thiols : Réagissent avec le groupe maléimide dans des conditions de pH légèrement acides à neutres.

Principaux produits formés

Libération de la charge utile : Le clivage du composant Val-Cit par la cathepsine B libère la charge utile thérapeutique dans le lysosome.

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Conjugués anticorps-médicaments (ADC) : Utilisé comme lieur pour fixer des agents thérapeutiques à des anticorps, permettant une administration ciblée vers des cellules spécifiques

PROTAC : Utilisé comme lieur dans la synthèse des PROTAC, qui ciblent des protéines spécifiques pour la dégradation

Recherche biologique : Utilisé dans des études portant sur l'administration ciblée de médicaments et les mécanismes de dégradation des protéines

Mécanisme d'action

This compound exerce ses effets par le biais des mécanismes suivants :

Clivage par la cathepsine B : Le composant Val-Cit est clivé par la cathepsine B, libérant la charge utile thérapeutique dans le lysosome.

Réaction thiol-maléimide : Le groupe maléimide réagit avec les groupes thiol des protéines cibles ou des anticorps, formant des liaisons thioéthers stables.

Applications De Recherche Scientifique

Mal-PEG2-Val-Cit-PAB-OH has a wide range of applications in scientific research, including:

Antibody-Drug Conjugates (ADCs): Used as a linker to attach therapeutic agents to antibodies, allowing for targeted delivery to specific cells

PROTACs: Used as a linker in the synthesis of PROTACs, which target specific proteins for degradation

Biological Research: Used in studies involving targeted drug delivery and protein degradation mechanisms

Mécanisme D'action

Mal-PEG2-Val-Cit-PAB-OH exerts its effects through the following mechanisms:

Cleavage by Cathepsin B: The Val-Cit component is cleaved by cathepsin B, releasing the therapeutic payload within the lysosome.

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on target proteins or antibodies, forming stable thioether bonds.

Comparaison Avec Des Composés Similaires

Composés similaires

Mal-PEG4-Val-Cit-PAB-OH : Structure similaire avec une chaîne PEG plus longue, offrant une solubilité accrue.

Mal-amido-PEG2-Val-Cit-PAB-PNP : Contient un groupe p-nitrophényle (PNP), qui peut être substitué par des nucléophiles.

Singularité

Mal-PEG2-Val-Cit-PAB-OH est unique en raison de son clivage spécifique par la cathepsine B et de sa capacité à former des liaisons thioéthers stables avec les groupes thiol. Cela le rend très efficace dans les applications d'administration ciblée de médicaments et de dégradation des protéines .

Propriétés

Formule moléculaire |

C29H42N6O9 |

|---|---|

Poids moléculaire |

618.7 g/mol |

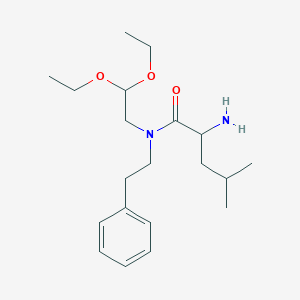

Nom IUPAC |

5-(carbamoylamino)-2-[N-[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |

InChI |

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42) |

Clé InChI |

FUIUTNYVVFCDIA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)

![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)

![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)

methyl)pyrrolidine](/img/structure/B12316470.png)

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316481.png)